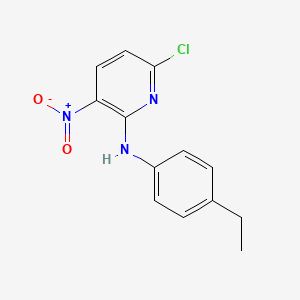![molecular formula C15H15BrO2 B8692694 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene
概要
説明
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the 1-position and a 4-methoxybenzyl group is attached through an oxygen atom at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 1-position.
Etherification: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the ether linkage, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
科学的研究の応用
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials with specific properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
The mechanism of action of 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The methoxy group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.
類似化合物との比較
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the benzyl ether linkage, making it less versatile in certain synthetic applications.
1-Bromo-3-methoxybenzene: Similar structure but with the methoxy group directly attached to the benzene ring, resulting in different reactivity.
1-Bromo-3-{[(4-methylbenzyl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and applications in various fields of research.
特性
分子式 |
C15H15BrO2 |
|---|---|
分子量 |
307.18 g/mol |
IUPAC名 |
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-7-5-12(6-8-15)10-18-11-13-3-2-4-14(16)9-13/h2-9H,10-11H2,1H3 |
InChIキー |
LOECLSPVPRYHCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)



![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)



